1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of pyridine, characterized by the presence of two methyl groups, a carbonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with palladium catalysts.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity.
Comparison with Similar Compounds
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but contains a thioxo group instead of an oxo group.
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Differently positioned methyl groups.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: Contains additional nitrile groups.
These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and mechanisms of action.
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
1,5-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,1-2H3 |
InChI Key |
NZGNVCFSFQFGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)C#N)C |
Origin of Product |
United States |
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